molecular formula C8H9ClN2O2 B13581597 7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride

Katalognummer: B13581597
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: OJLQNSFFZFHNPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and formic acid to form the benzoxazole ring. The aminomethyl group is then introduced through a Mannich reaction, which involves the reaction of the benzoxazole with formaldehyde and a primary or secondary amine. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-(Methylamino)methyl-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride
  • 7-(Formylamino)methyl-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride
  • 7-Carboxy-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride

Uniqueness

7-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-onehydrochloride is unique due to its specific aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H9ClN2O2

Molekulargewicht

200.62 g/mol

IUPAC-Name

7-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c9-4-5-2-1-3-6-7(5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H

InChI-Schlüssel

OJLQNSFFZFHNPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)NC(=O)O2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.